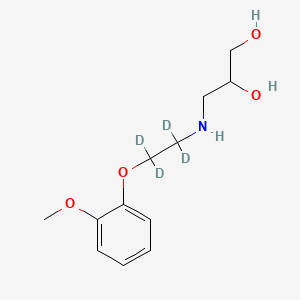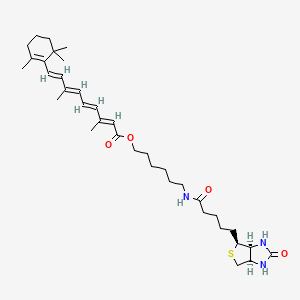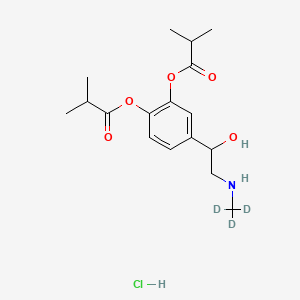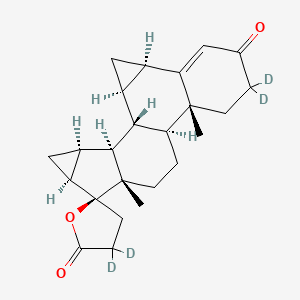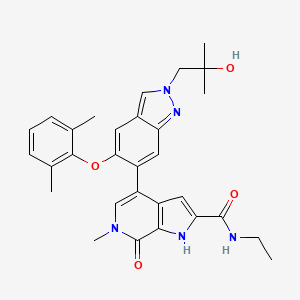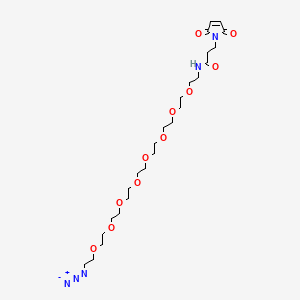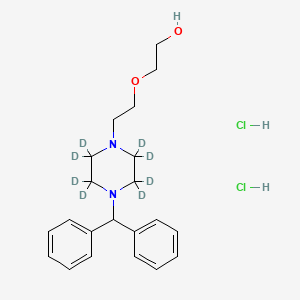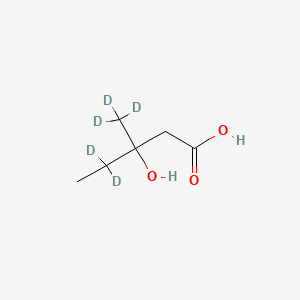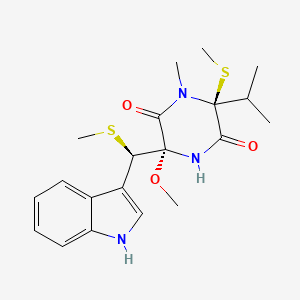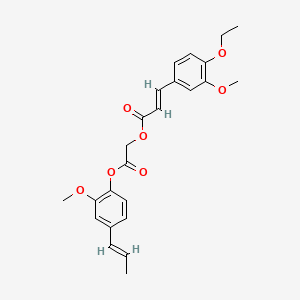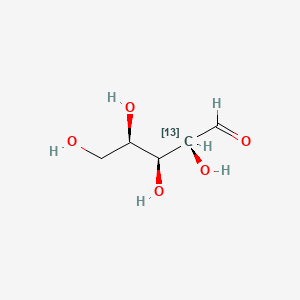
D-Lyxose-13C-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose-13C-3 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Lyxose. D-Lyxose is an endogenous metabolite and a rare sugar that is part of the pentose family. It is used primarily in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Lyxose-13C-3 can be synthesized through the isomerization of D-xylulose using D-lyxose isomerase. This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose . The reaction conditions typically involve moderate temperatures and pH levels, with the presence of specific metal ions such as nickel or cobalt to enhance enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalytic processes due to their high specificity, moderate reaction conditions, and sustainability. Enzymatic methods are preferred over chemical synthesis because they are more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose-13C-3 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Conversion to D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or potassium permanganate under acidic conditions.
Reduction: Often uses sodium borohydride or hydrogen gas with a catalyst.
Isomerization: Catalyzed by D-lyxose isomerase in the presence of metal ions.
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose.
Scientific Research Applications
D-Lyxose-13C-3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of functional sugars and bio-based chemicals
Mechanism of Action
D-Lyxose-13C-3 exerts its effects primarily through its role as a tracer. The 13C label allows researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating metabolic pathways and understanding the compound’s interaction with various enzymes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
D-Xylose: Another pentose sugar, but not labeled with 13C.
D-Xylulose: An isomer of D-Lyxose.
D-Lyxose: The non-labeled form of D-Lyxose-13C-3.
Uniqueness
This compound is unique due to its 13C label, which makes it an invaluable tool for tracing and quantifying metabolic processes. This isotopic labeling provides a distinct advantage in research applications where precise tracking of molecular transformations is required .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-RYINFSMFSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


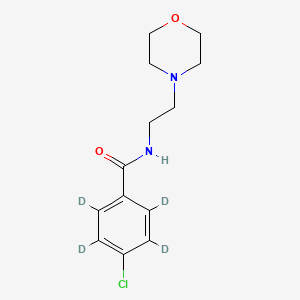
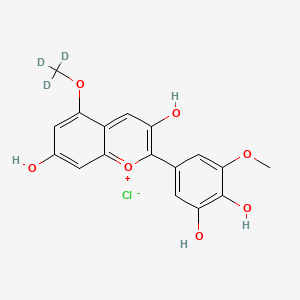
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
